molecular formula C25H32N4O3 B11372628 2-(2-tert-butylphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(2-tert-butylphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11372628
M. Wt: 436.5 g/mol
InChI Key: PCJGXTUNIGHQOX-UHFFFAOYSA-N
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Description

2-(2-TERT-BUTYLPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(2-TERT-BUTYLPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

2-(2-TERT-BUTYLPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-TERT-BUTYLPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
  • 2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Uniqueness

2-(2-TERT-BUTYLPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C25H32N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C25H32N4O3/c1-25(2,3)19-7-5-6-8-22(19)32-17-24(30)26-18-9-10-21-20(15-18)27-23(28(21)4)16-29-11-13-31-14-12-29/h5-10,15H,11-14,16-17H2,1-4H3,(H,26,30)

InChI Key

PCJGXTUNIGHQOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCOCC4)C

Origin of Product

United States

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